N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide
Description
The exact mass of the compound this compound is 348.07440519 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-3-23-10-7-8-13-14(9-10)24-17(21(13)2)20-16(22)15-11(18)5-4-6-12(15)19/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHMAOIOZHSTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3F)F)S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Research indicates that the compound exerts its biological effects through multiple mechanisms:
- Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, studies employing the Sulforhodamine B (SRB) assay demonstrated that it inhibits cell proliferation in melanoma and breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : Preliminary investigations have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic pathways .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in 2020, researchers evaluated the anticancer efficacy of this compound against three different melanoma cell lines (A375, SK-MEL-28, and B16-F10). The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The study concluded that the compound could serve as a promising candidate for further development in melanoma therapy .
Case Study 2: Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The results demonstrated that it exhibited moderate antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) of 25 µM and 30 µM respectively. This suggests potential applications in treating bacterial infections .
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that compounds similar to N-[(2E)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide exhibit significant anticancer properties. For instance, a study demonstrated that benzothiazole derivatives can inhibit cancer cell growth effectively. The Sulforhodamine B (SRB) assay was employed to evaluate the cytotoxicity against various cancer cell lines, showing promising results in selectively targeting cancer cells while sparing normal cells .
1.2 Antimicrobial Properties
The benzothiazole moiety is known for its antimicrobial activity. Compounds incorporating this structure have been evaluated for their effectiveness against a range of bacterial and fungal pathogens. The presence of the difluorobenzamide group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability .
Material Science Applications
3.1 Organic Electronics
This compound has potential applications in organic electronics due to its unique electronic properties. Its ability to act as a charge carrier makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to explore its effectiveness in enhancing device performance through improved charge mobility and stability .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
